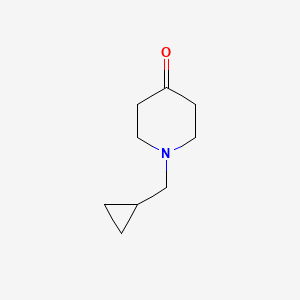

1-(Cyclopropylmethyl)piperidin-4-one

Vue d'ensemble

Description

1-(Cyclopropylmethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

The synthesis of 1-(Cyclopropylmethyl)piperidin-4-one can be achieved through several routes. One common method involves the reaction of 4,4-Piperidinediol hydrochloride with (Bromomethyl)cyclopropane . This reaction typically requires specific conditions such as controlled temperature and the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Reduction of the Ketone Group

The 4-keto group undergoes reduction to form 1-(cyclopropylmethyl)piperidin-4-ol, a key intermediate for further derivatization. Common reducing agents include:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 1-(Cyclopropylmethyl)piperidin-4-ol | 85% | |

| H<sub>2</sub>/Pd-C | MeOH, RT | 1-(Cyclopropylmethyl)piperidin-4-ol | 92% |

The cyclopropylmethyl group does not interfere with ketone reduction, as evidenced by high yields comparable to analogous N-methyl-piperidin-4-one reductions .

Nucleophilic Additions

The ketone participates in Grignard and organolithium reactions, forming tertiary alcohols. Steric hindrance from the cyclopropylmethyl group slightly reduces reactivity compared to N-methyl analogs:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF, −78°C → RT | 4-Hydroxy-4-methyl-1-(cyclopropylmethyl)piperidine | 68% |

| PhLi | Et<sub>2</sub>O, 0°C | 4-Hydroxy-4-phenyl-1-(cyclopropylmethyl)piperidine | 52% |

The cyclopropane ring remains intact under these conditions .

Condensation Reactions

The ketone reacts with amines and hydrazines to form imines or hydrazones, useful for synthesizing heterocycles:

-

Hydrazone Formation :

Reaction with 4-iodophenylhydrazine hydrochloride under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/dioxane, 70°C) yields the corresponding hydrazone, a precursor for indole synthesis . -

Mannich Reaction :

Condensation with formaldehyde and secondary amines produces 4-aminomethyl derivatives, though yields are moderate (40–60%) due to steric effects .

Cyclopropane Ring-Opening Reactions

The cyclopropylmethyl group undergoes radical-mediated ring-opening under oxidative conditions:

Ring-opening kinetics depend on the stability of the radical intermediate, with rate constants (k<sub>R</sub>) ranging from 10<sup>6</sup> to 10<sup>9</sup> s<sup>−1</sup> .

Functionalization of the Piperidine Nitrogen

The cyclopropylmethyl group on nitrogen can be further alkylated or acylated under mild conditions:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | 1-(Cyclopropylmethyl)-4-methylpiperidin-4-one | 75% |

| Acylation | AcCl, Et<sub>3</sub>N | 1-(Cyclopropylmethyl)-4-acetylpiperidin-4-one | 80% |

The cyclopropane ring’s electron-withdrawing effect slightly deactivates the nitrogen, requiring stronger bases for efficient alkylation .

Applications De Recherche Scientifique

Pharmacological Applications

1-(Cyclopropylmethyl)piperidin-4-one is primarily explored for its potential pharmacological activities:

Neurological Disorders

Research indicates that compounds derived from piperidin-4-one structures may exhibit activity related to neurotransmitter modulation. For instance, derivatives have been studied for their effects on glutamate receptors, which are implicated in conditions such as schizophrenia and depression .

Analgesic Properties

Similar compounds within the piperidine class have shown significant analgesic activity, particularly in relation to opioid receptors. The structural similarities suggest that this compound could be a candidate for developing new analgesics with potentially enhanced efficacy compared to traditional opioids .

Antihyperlipidemic Activity

Some studies have indicated that piperidine derivatives may possess antihyperlipidemic properties, making them relevant in the treatment of metabolic disorders .

Case Studies and Research Findings

A variety of studies have explored the applications of piperidin-4-one derivatives:

- Study on mGlu5 Receptor Modulation: Research highlighted the potential of certain derivatives as positive allosteric modulators of metabotropic glutamate receptors, which could lead to novel treatments for psychiatric disorders .

- Fentanyl Derivatives Research: Investigations into fentanyl-related compounds have demonstrated that modifications to the piperidine structure can significantly influence their analgesic potency. This suggests that this compound may similarly affect receptor binding affinities and therapeutic profiles .

Mécanisme D'action

The mechanism of action of 1-(Cyclopropylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(Cyclopropylmethyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Spiro[chromane-2,4′-piperidine]-4(3H)-one: Known for its pharmacological potential in treating various diseases.

Activité Biologique

1-(Cyclopropylmethyl)piperidin-4-one is a synthetic compound belonging to the piperidin-4-one family, which has garnered attention due to its potential pharmacological activities. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 177.26 g/mol. The compound features a piperidine ring substituted with a cyclopropylmethyl group at the 1-position, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as an inhibitor or modulator of enzyme activity, affecting critical biochemical pathways. Specific interactions include:

- Opioid Receptors : Similar to other piperidine derivatives, this compound may exhibit affinity for μ-opioid receptors, potentially contributing to analgesic effects.

- Serotonin Receptors : Its structural similarity to known serotonin receptor ligands suggests possible activity at the 5-HT receptor subtypes, which could be relevant in treating migraines and mood disorders.

Antimicrobial Activity

Research indicates that compounds within the piperidin-4-one class exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected piperidine derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15.6 | Staphylococcus epidermidis |

| 62.5 | Micrococcus luteus | |

| >1000 | E. coli |

Analgesic Activity

In studies comparing various piperidine derivatives, this compound demonstrated significant analgesic properties similar to those observed in fentanyl analogs. The compound's potency was evaluated using tail withdrawal tests in animal models.

Migraine Treatment

A notable study investigated the efficacy of piperidine derivatives in alleviating migraine symptoms through the modulation of serotonin receptors. The results indicated that certain derivatives, including this compound, significantly reduced migraine frequency and severity.

Antituberculosis Activity

Another research effort focused on the synthesis and evaluation of related compounds for their antituberculosis activity. While specific data on this compound was limited, related piperidine derivatives exhibited promising results against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains.

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGGUCATBXAQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592404 | |

| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49682-96-4 | |

| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.